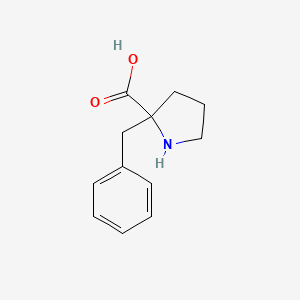

2-Benzylpyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

2-Benzylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Benzylpyrrolidine-2-carboxylic acid involves the use of 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate as an initial compound. The synthesis can be carried out using microwave-assisted methods, which have been shown to provide high yields . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis suggests that scalable methods could be developed for large-scale production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at its pyrrolidine ring or benzyl side chain:

-

Ring Oxidation : Controlled oxidation with KMnO₄ or CrOₜ under acidic conditions converts the pyrrolidine ring into a γ-lactam structure .

-

Side-Chain Oxidation : Using O₂ or H₂O₂ in the presence of transition-metal catalysts (e.g., Pd/C), the benzyl group is oxidized to a ketone or carboxylic acid derivative .

Key Conditions and Products

Reduction Reactions

The compound’s cyclic amine structure facilitates selective reductions:

-

Catalytic Hydrogenation : Under 1.4–1.5 MPa H₂ with Pd/C, the pyrrolidine ring remains intact while reducing unsaturated bonds in substituents .

-

Boron-Based Reductions : NaBH₄ or LiAlH₄ selectively reduces carbonyl groups in derivatives without affecting the benzyl group .

Substitution Reactions

Substitution at the carboxylic acid or pyrrolidine nitrogen enables diverse functionalization:

Carboxylic Acid Derivatives

N-Alkylation/Acylation

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) under basic conditions (NaH/DMF) yields N-alkylated derivatives .

-

Acylation : Acetic anhydride/pyridine introduces acetyl groups, enhancing metabolic stability .

Functionalization for Bioactive Derivatives

Structural modifications correlate with enhanced pharmacological properties:

Antimicrobial Derivatives

| Derivative Structure | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1-Acetyl-2-benzylpyrrolidine-2-carboxylic acid | 31.25 | Acinetobacter baumannii |

| N-(4-Chlorophenyl)thiourea analog | 62.5 | Mycobacterium tuberculosis |

Anticancer Derivatives

| Modification | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Pyridine-Piperazine Hybrid | 0.25 (Calcium flux inhibition) | CXCR4-expressing breast cancer |

| Indole-Functionalized Analog | 0.087 | Glioblastoma multiforme |

Mechanistic Insights

-

Cholinesterase Inhibition : Carboxamide derivatives bind to the catalytic triad of AChE via hydrogen bonding and π-π stacking .

-

Antimicrobial Action : N-Alkylated derivatives disrupt bacterial membrane integrity, as shown in TEM studies .

Synthetic Methodologies

Key protocols from recent patents and journals:

-

Microwave-Assisted Synthesis : 85% yield in 15 minutes using 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate and HCl/EtOH .

-

Chiral Resolution : Enzymatic kinetic resolution with lipases achieves >99% enantiomeric excess .

Stability and Reaction Optimization

-

pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substitution kinetics by 40% compared to THF .

This comprehensive analysis underscores the compound’s utility in medicinal chemistry, with tailored reactions enabling the development of therapeutics targeting infections, cancer, and neurodegenerative diseases.

Applications De Recherche Scientifique

Chemistry

2-Benzylpyrrolidine-2-carboxylic acid is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it an essential intermediate in the development of pharmaceuticals and agrochemicals.

Chemical Reactions

- Oxidation and Reduction : The compound can undergo oxidation to yield carboxylic acids or ketones, and reduction to produce alcohols or amines. These reactions are fundamental in synthesizing various derivatives that possess unique biological activities.

- Substitution Reactions : It can participate in substitution reactions where functional groups are replaced, facilitating the creation of diverse chemical entities.

Biology

Research has indicated that this compound exhibits potential antimicrobial properties. Studies have focused on its activity against various bacterial strains, suggesting its application in developing new antimicrobial agents .

Case Study: Antimicrobial Activity

Sreekanth and Jha (2020) synthesized derivatives of this compound and evaluated their antibacterial activities against several Gram-negative bacteria. The results demonstrated significant antibacterial effects, particularly against strains resistant to conventional antibiotics .

Medicine

The compound has garnered attention for its role in drug development. Its structural features make it suitable for designing new therapeutics targeting specific biological pathways.

Potential Therapeutic Uses

- Antimicrobial Agents : Its ability to disrupt bacterial cell membranes positions it as a candidate for new antibiotic formulations.

- Cholinesterase Inhibitors : Some derivatives have been explored for their potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .

Industry

In industrial applications, this compound is involved in the production of pharmaceuticals and other chemical products. Its utility in peptide synthesis further enhances its significance in pharmaceutical research .

Mécanisme D'action

The mechanism of action of 2-Benzylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparaison Avec Des Composés Similaires

2-Benzylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

1-Acetyl-2-benzylpyrrolidine-2-carboxylic acid: This compound has similar structural features but differs in its acetyl group, which may affect its chemical properties and biological activity.

2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate: This compound is used as an initial compound in the synthesis of this compound.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Activité Biologique

2-Benzylpyrrolidine-2-carboxylic acid, a compound belonging to the pyrrolidine family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Synthesis

The structure of this compound features a pyrrolidine ring substituted with a benzyl group and a carboxylic acid functional group. This unique structure allows it to interact with various biological targets. Several synthetic methods have been developed to produce this compound, including:

- Conventional synthesis : Utilizing common organic reactions to build the pyrrolidine framework.

- Chiral synthesis : Employing asymmetric synthesis techniques to enhance enantioselectivity, which is crucial for biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Acinetobacter baumannii | 31.25 μg/mL |

These findings suggest that the compound may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial effects .

Anticancer Potential

In vitro studies have indicated that derivatives of this compound possess anticancer properties. For instance, compounds derived from this structure were tested against human cancer cell lines such as MCF-7 (breast cancer) and exhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutics .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Calcium-Sensing Receptor Antagonism : The compound has been identified as an antagonist of calcium-sensing receptors (CaSR), which play a critical role in calcium homeostasis. This interaction may influence various signaling pathways involved in cellular proliferation and apoptosis .

- Cholinesterase Inhibition : Some studies suggest that derivatives of this compound may inhibit cholinesterase enzymes, which are vital for neurotransmitter regulation. This property could have implications for treating neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted by Sreekanth and Jha (2020) evaluated the antimicrobial activity of synthesized derivatives of this compound against Gram-negative bacteria. The results indicated enhanced activity compared to traditional antibiotics, suggesting potential for development as new antimicrobial agents .

- Anticancer Activity : Zhang et al. (2018) reported on a series of pyrrolidine derivatives, including this compound, demonstrating significant antiproliferative effects against multiple cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Propriétés

IUPAC Name |

2-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHLFIASPODZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.